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Technical Support Center: Low-Light Camera
Comparisons
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals account for

spectral mismatch when comparing low-light cameras for applications such as fluorescence

microscopy.

Frequently Asked Questions (FAQs)
Q1: What is spectral mismatch and why is it a problem in low-light camera comparisons?

A1: Spectral mismatch occurs when cameras being compared have different spectral

sensitivities, meaning they respond differently to various wavelengths of light. This is a

significant issue in low-light imaging, especially in fluorescence microscopy, because the

emission spectra of fluorophores can be broad. If one camera is more sensitive to the specific

emission peak of a fluorophore than another, it will produce a brighter image, which could be

misinterpreted as a superior signal-to-noise ratio or better overall performance. This

discrepancy can lead to inaccurate quantification of fluorescent signals and flawed

comparisons between experimental conditions or different imaging platforms.

Q2: We are comparing an sCMOS and an EMCCD camera. Which one is generally better for

low-light imaging?
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A2: Both sCMOS and EMCCD cameras are excellent for low-light imaging, but they have

different strengths. EMCCD cameras are capable of single-photon detection due to their

electron multiplication process, making them ideal for extremely low-light conditions where

every photon counts.[1] However, this amplification process can introduce multiplicative noise.

[1] sCMOS cameras offer a balance of high sensitivity, low read noise, high frame rates, and a

large field of view.[1][2] For very weak signals (less than 10 photons per pixel), EMCCDs often

have a better signal-to-noise ratio (SNR).[1][3] For slightly brighter, yet still low-light, conditions,

sCMOS cameras may provide a comparable or even better SNR with the added benefits of

higher resolution and speed.[1] The best choice depends on the specific application and the

expected photon flux.

Q3: How does the quantum efficiency (QE) of a camera relate to spectral mismatch?

A3: Quantum efficiency (QE) is a measure of how effectively a camera sensor converts

photons into electrons at a specific wavelength.[4] The QE is not uniform across all

wavelengths; it is typically represented by a curve showing the efficiency at different points in

the spectrum.[5] Spectral mismatch is a direct consequence of differences in the QE curves of

the cameras being compared.[6] If two cameras have different QE peaks and shapes, they will

respond differently to the same light source, especially if the light source has a narrow or

uneven spectral output, as is common with fluorescent dyes.[6]

Q4: Can the emission filters in our microscope setup contribute to spectral mismatch issues?

A4: Yes, absolutely. Emission filters are designed to selectively transmit the fluorescence signal

while blocking excitation light and other unwanted wavelengths.[7][8] If the bandpass of the

emission filter does not perfectly align with the peak sensitivity of the camera sensor, you can

lose a significant portion of your signal. When comparing two cameras with different spectral

sensitivities, the same emission filter can result in different final signal intensities, thus

contributing to the spectral mismatch.[9] It is crucial to consider the entire light path, from the

fluorophore's emission spectrum to the filter's transmission window and the camera's QE curve.

[10]

Troubleshooting Guides
Issue: Images of the same fluorescent sample appear significantly brighter on one camera

compared to another, even with identical acquisition settings.
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Possible Cause: Spectral mismatch between the cameras' sensors and the fluorophore's

emission spectrum.

Troubleshooting Steps:

Characterize the Spectral Properties:

Obtain the spectral sensitivity (Quantum Efficiency curve) for each camera from the

manufacturer.

Measure the spectral power distribution of your illumination source using a spectrometer.

Know the emission spectrum of your fluorophore(s).

Analyze the Overlap:

Plot the camera's QE curve, the emission filter's transmission spectrum, and the

fluorophore's emission spectrum on the same graph.

Visually inspect the degree of overlap. A larger area of overlap between the emission

spectrum and the QE curve indicates a higher potential signal.

Perform a Relative Signal Measurement:

Use a stable, broadband light source (like a halogen lamp) to illuminate a uniform target.

Acquire images with both cameras using the same exposure time and gain settings.

Compare the mean pixel intensity in a region of interest. This will give you a baseline

comparison of the cameras' responses to a broad spectrum.

Consider a Correction Factor:

For quantitative comparisons, a spectral mismatch correction factor can be calculated.

This involves integrating the product of the light source spectrum, the sample's spectral

properties, and the camera's spectral response over the relevant wavelengths.[11] While

complex, this is the most rigorous way to normalize the data from different cameras.
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Issue: The signal-to-noise ratio (SNR) of our images is lower than expected on our new

sCMOS camera compared to our old EMCCD, especially with very faint samples.

Possible Cause: The experiment is operating in a photon-limited regime where the EMCCD's

near-zero effective read noise provides an advantage.

Troubleshooting Steps:

Quantify the Photon Flux:

Estimate the number of photons per pixel reaching the sensor. This can be challenging,

but a rough estimate can be made based on the fluorophore's brightness, objective

numerical aperture, and exposure time.

If the photon flux is extremely low (in the single digits per pixel), the EMCCD is likely to

have a higher SNR.[3][12]

Optimize Camera Settings:

For the EMCCD, ensure the electron multiplication gain is set appropriately. Too low a gain

will not overcome the read noise, and too high a gain will increase the multiplicative noise.

For the sCMOS, use the lowest possible read noise mode, which may involve a slower

frame rate.

Increase Signal Strength (if possible):

Consider using a brighter fluorophore or increasing the excitation light intensity (be mindful

of phototoxicity).

Use a higher numerical aperture objective to collect more light.

Increase the exposure time, but be aware of potential motion blur and increased dark

current.[13]

Review the Experimental Design:
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For extremely faint signals, the experimental design may be better suited to the strengths

of an EMCCD. For dynamic live-cell imaging with slightly more signal, the sCMOS might

be the better choice due to its speed and field of view.[1]

Data Presentation
Table 1: Comparison of Typical Low-Light Camera Technologies

Feature sCMOS (scientific CMOS)
EMCCD (Electron
Multiplying CCD)

Sensitivity High, with QE often >80%
Very high, with QE >95%

(back-illuminated)[2]

Read Noise Very low (~1-2 electrons)[1]
Effectively <1 electron with EM

gain[2]

Multiplicative Noise No
Yes, due to the electron

multiplication process[1]

Frame Rate
Very high (can exceed 100 fps)

[2]

Moderate (typically <30 fps for

full frame)[1]

Field of View
Large, with high resolution

(e.g., >4 megapixels)[1]

Smaller, often around 1

megapixel[1]

Dynamic Range High
Lower, especially with high EM

gain

Best Use Case

Live-cell imaging, high-speed

applications, general

fluorescence microscopy[1]

Single-molecule detection,

photon counting, extremely

low-light conditions[1][2]

Experimental Protocols
Protocol 1: Characterizing the Relative Spectral Response of Two Cameras

Objective: To determine the relative sensitivity of two different cameras across the visible

spectrum using a common light source and monochromator.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.revealerhighspeed.com/scmos-vs-emccd-choosing-the-right-scientific-camera-for-your-needs.html
https://andor.oxinst.com/learning/view/article/comparing-scmos
https://www.revealerhighspeed.com/scmos-vs-emccd-choosing-the-right-scientific-camera-for-your-needs.html
https://andor.oxinst.com/learning/view/article/comparing-scmos
https://www.revealerhighspeed.com/scmos-vs-emccd-choosing-the-right-scientific-camera-for-your-needs.html
https://andor.oxinst.com/learning/view/article/comparing-scmos
https://www.revealerhighspeed.com/scmos-vs-emccd-choosing-the-right-scientific-camera-for-your-needs.html
https://www.revealerhighspeed.com/scmos-vs-emccd-choosing-the-right-scientific-camera-for-your-needs.html
https://www.revealerhighspeed.com/scmos-vs-emccd-choosing-the-right-scientific-camera-for-your-needs.html
https://www.revealerhighspeed.com/scmos-vs-emccd-choosing-the-right-scientific-camera-for-your-needs.html
https://www.revealerhighspeed.com/scmos-vs-emccd-choosing-the-right-scientific-camera-for-your-needs.html
https://andor.oxinst.com/learning/view/article/comparing-scmos
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Two low-light cameras to be compared

Microscope with a C-mount adapter for the cameras

Stable, broadband light source (e.g., halogen lamp)

Monochromator or a set of narrow bandpass filters covering the visible spectrum (e.g., every

20 nm from 400 nm to 700 nm)

Power meter to measure the light intensity at each wavelength

Uniform, non-fluorescent target (e.g., a front-surface mirror or a diffuse reflectance standard)

Methodology:

Setup:

Mount the first camera on the microscope.

Direct the output of the broadband light source through the monochromator and into the

microscope's illumination port.

Place the uniform target on the microscope stage.

Data Acquisition (Camera 1):

Set the monochromator to the first wavelength (e.g., 400 nm).

Measure the light power at the sample plane using the power meter.

Acquire a series of images with the camera at a fixed exposure time and gain setting.

Ensure the camera is not saturated.

Calculate the mean pixel value in a central region of interest (ROI) and subtract the

camera's dark offset.

Repeat for all wavelengths, measuring the light power at each step.
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Data Acquisition (Camera 2):

Replace the first camera with the second camera, keeping the rest of the setup identical.

Repeat the data acquisition steps from 2.

Analysis:

For each camera and at each wavelength, normalize the mean pixel value by the

measured light power to get a relative response in Digital Numbers (DN) per unit power.

Plot the relative response as a function of wavelength for both cameras. This plot

represents the relative spectral sensitivity of each camera system.

Mandatory Visualization
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Problem Identification

Data Gathering

Analysis

Correction & Resolution

Inconsistent results between
 two low-light cameras

Verify identical acquisition
 parameters (exposure, gain, etc.)

Obtain Quantum Efficiency
 curves for both cameras

Characterize fluorophore
 emission and light source spectra

Plot QE curves and
 emission spectra together

Assess spectral overlap and
 identify potential mismatch

Calculate spectral
 mismatch correction factor
 (for quantitative analysis)

Select appropriate camera based
 on spectral characteristics
 for the specific fluorophore

Optimize emission filters to match
 camera sensitivity and fluorophore emission
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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